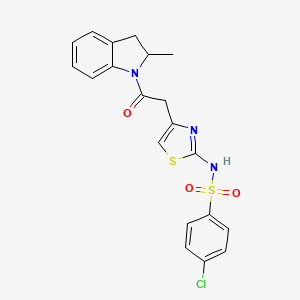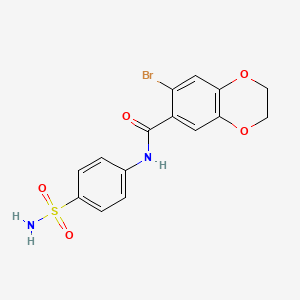
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol, also known as FMPP, is a chemical compound that belongs to the family of phenethylamines. FMPP is a psychoactive substance that has been used recreationally due to its hallucinogenic effects. However, FMPP has also been studied extensively for its potential therapeutic applications in various fields, including medicine, pharmacology, and neuroscience.
Mecanismo De Acción
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol acts as a partial agonist of serotonin 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain, leading to an increase in motivation and reward-seeking behavior.
Biochemical and Physiological Effects
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes. (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively target serotonin and dopamine receptors. However, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol also has limitations, including its potential to induce hallucinogenic effects, which can interfere with experimental outcomes.
Direcciones Futuras
There are several future directions for (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol research, including its potential therapeutic applications in the treatment of neurodegenerative diseases, its potential as a cognitive enhancer, and its potential to modulate serotonin and dopamine receptors for the treatment of mood disorders. Additionally, further research is needed to better understand the long-term effects of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol use and its potential for abuse.
Métodos De Síntesis
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol can be synthesized using different methods, including the reductive amination of 2-fluoro-4-methoxyphenylacetone with (S)-1-phenylethylamine. This method yields (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol with high purity and yields.
Aplicaciones Científicas De Investigación
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been studied for its potential therapeutic applications in various fields. In medicine, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been investigated for its potential use as an anti-inflammatory agent, as well as its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been studied for its potential to modulate serotonin receptors, which are involved in the regulation of mood and behavior. In neuroscience, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been studied for its potential to enhance cognitive function and memory.
Propiedades
IUPAC Name |
(2S)-2-(2-fluoro-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDQTUMMUWXPFL-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole](/img/structure/B2424855.png)
![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2424857.png)
![4-[benzyl(methyl)amino]-6-methyl-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2424858.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424860.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2424862.png)

![4-amino-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2424865.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide](/img/structure/B2424869.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)